molecular formula C8H10IN B1580633 4-iodo-N,N-dimethylaniline CAS No. 698-70-4

4-iodo-N,N-dimethylaniline

Cat. No.: B1580633
CAS No.: 698-70-4
M. Wt: 247.08 g/mol
InChI Key: QYOPPZJZMFMBDN-UHFFFAOYSA-N
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Description

4-Iodo-N,N-dimethylaniline is an organic compound with the molecular formula C₈H₁₀IN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and an iodine atom is attached to the para position of the benzene ring. This compound appears as a dark blue to purple solid and is used in various chemical applications .

Mechanism of Action

Target of Action

4-Iodo-N,N-dimethylaniline is an organic compound that is primarily used as a building block in organic synthesis . It is used to attach the dimethylanilinyl group to other substrates . The primary targets of this compound are therefore the substrates to which the dimethylanilinyl group is being attached.

Mode of Action

The compound interacts with its targets through a process known as iodination . In this process, the iodine atom in the this compound molecule is transferred to the target substrate, resulting in the attachment of the dimethylanilinyl group .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the target substrates. The primary pathway involved is the iodination of aromatic substrates . This process can lead to the formation of various iodinated compounds, such as aryl iodides, iodoarenes, and iodoanilines .

Pharmacokinetics

It is a dark blue to purple solid with a molar mass of 247.079 g/mol . It has a density of 1.652 g/cm^3 and a boiling point of 263.7 °C . Its solubility in water is 34.64 mg/L

Result of Action

The primary result of the action of this compound is the attachment of the dimethylanilinyl group to target substrates . This can lead to the formation of various iodinated compounds, depending on the nature of the substrates .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C . These conditions help to maintain the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-N,N-dimethylaniline is typically synthesized through the iodination of N,N-dimethylaniline. The reaction involves treating N,N-dimethylaniline with iodine in the presence of an oxidizing agent such as sodium periodate or sodium iodate. The reaction proceeds efficiently, yielding the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar iodination methods. The process involves careful control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N,N-dimethylaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 4-amino-N,N-dimethylaniline when using ammonia.

    Oxidation: Products include N,N-dimethyl-4-nitrosoaniline.

    Reduction: Products include N,N-dimethyl-4-iodoaniline.

Scientific Research Applications

4-Iodo-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N,N-dimethylaniline
  • 4-Chloro-N,N-dimethylaniline
  • 4-Fluoro-N,N-dimethylaniline

Uniqueness

4-Iodo-N,N-dimethylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions and provide unique electronic effects .

Properties

IUPAC Name

4-iodo-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOPPZJZMFMBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Record name 4-Iodo-N,N-dimethylaniline
Source Wikipedia
URL https://en.wikipedia.org/wiki/4-Iodo-N,N-dimethylaniline
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220100
Record name N,N-Dimethyl-4-iodoaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-70-4
Record name 4-Iodo-N,N-dimethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-N,N-dimethylaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 698-70-4
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Record name N,N-Dimethyl-4-iodoaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-IODO-N,N-DIMETHYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6X9S6FT68
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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